molecular formula C16H15ClN2O3S B3750277 ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B3750277
M. Wt: 350.8 g/mol
InChI Key: OBPZXQPDHJXIEU-FPLPWBNLSA-N
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Description

Ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
  • (Z)-ethyl 2-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-(benzofuran-2-yl)-2-oxoethylidene)-4-methyl-3-phenyl-2,3-dihydrothiazole-5-carboxylate

Uniqueness

Ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate is unique due to its specific combination of a thiazole ring with a chlorophenyl group, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-2-22-15(21)9-12-10-23-16(18-12)19-14(20)8-7-11-5-3-4-6-13(11)17/h3-8,10H,2,9H2,1H3,(H,18,19,20)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPZXQPDHJXIEU-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C\C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
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ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
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ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
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ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Reactant of Route 6
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ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

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